

Introduction: Situating [BMP][BF₄] in the Landscape of Ionic Liquids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No.: B1521875

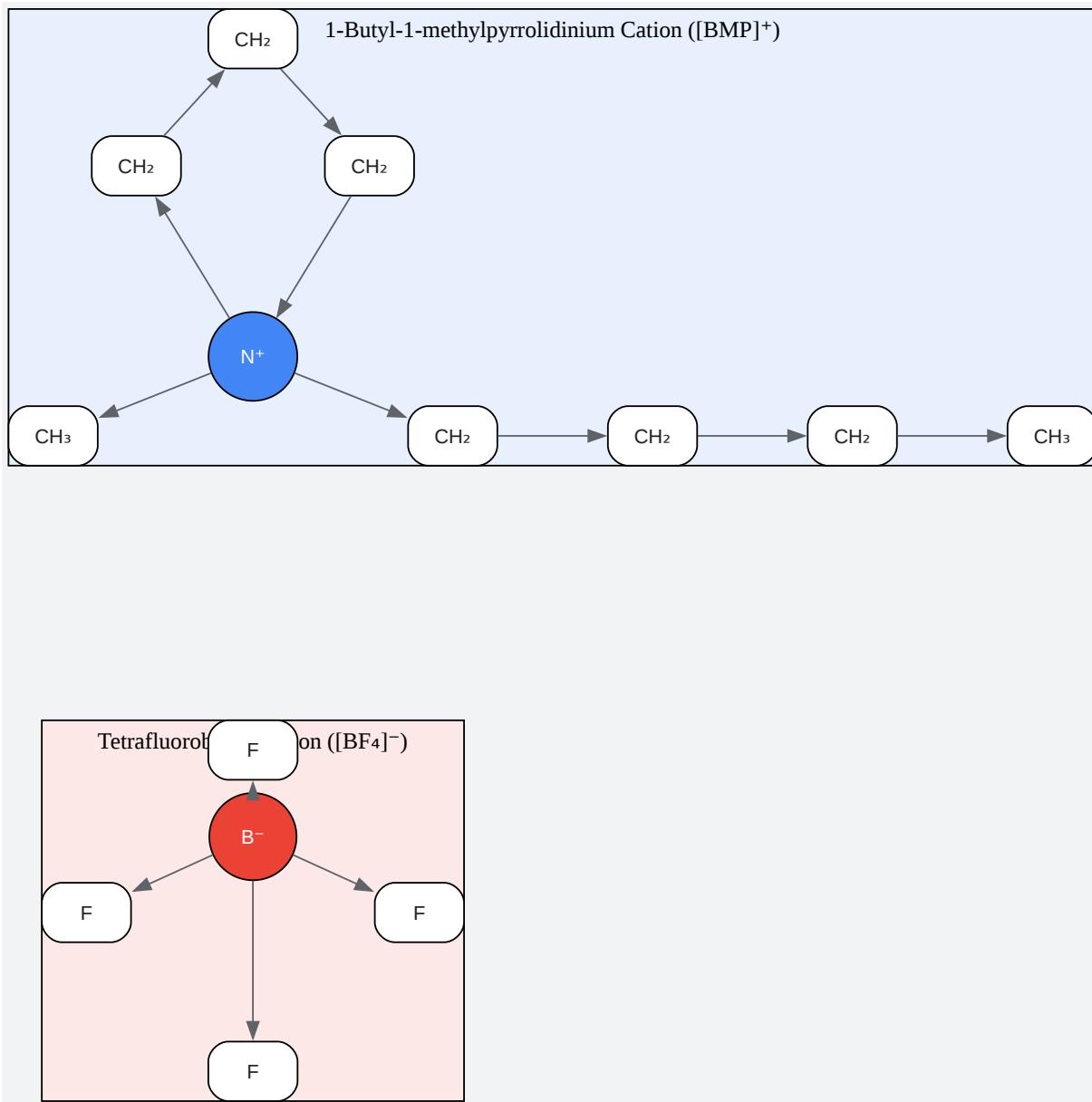
[Get Quote](#)

1-Butyl-1-methylpyrrolidinium tetrafluoroborate, commonly abbreviated as [BMP][BF₄] or [Pyr₁₄][BF₄], is a room-temperature ionic liquid (IL) that has garnered significant interest across various scientific and industrial domains.^[1] Unlike traditional solvents characterized by volatile molecules, ionic liquids are salts with melting points below 100 °C, composed entirely of ions. ^[1] This unique constitution imparts a distinct set of properties, including negligible vapor pressure, high thermal stability, and high ionic conductivity, making them compelling alternatives to conventional organic solvents.^{[1][2]}

[BMP][BF₄] consists of an organic N-butyl-N-methylpyrrolidinium cation and an inorganic tetrafluoroborate anion.^[3] The specific combination of this moderately sized, symmetric cation with the weakly coordinating tetrafluoroborate anion defines its physicochemical and electrochemical behavior. This guide offers a comprehensive examination of these properties, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application. We will delve into its core chemical characteristics, electrochemical performance, thermal stability, and solubility, supported by field-proven experimental methodologies.

Core Physicochemical Properties

The fundamental physical and chemical properties of a material are the foundation for understanding its behavior and potential applications. For [BMP][BF₄], these properties are


dictated by the interplay of ionic size, shape, and charge distribution between the pyrrolidinium cation and the tetrafluoroborate anion.

Structural and Physical Data Summary

The essential physicochemical data for [BMP][BF₄] are summarized below. These values, collated from various suppliers and databases, provide a quantitative baseline for experimental design.

Property	Value	Source(s)
Chemical Formula	C ₉ H ₂₀ BF ₄ N	[4][5][6]
Molecular Weight	229.07 g/mol	[3][4][6]
CAS Number	345984-11-4	[3][6]
Appearance	White crystals or powder	[7]
Melting Point	150 - 155 °C	[1][5][6][7]
Density	~0.896 g/cm ³	[6]

The melting point of 155 °C is noteworthy; while classified as an ionic liquid, it exists as a solid at standard room temperature, transitioning to its liquid state upon heating.[5][6] The anion is known to decompose slowly in the presence of water, a critical consideration for storage and handling.[5][6]

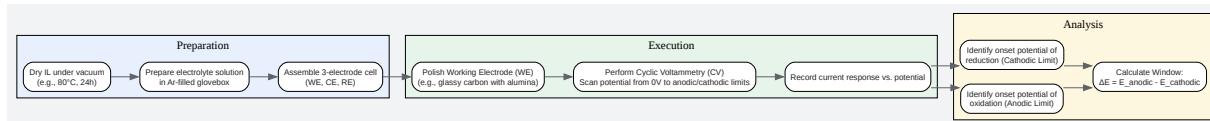
[Click to download full resolution via product page](#)

Figure 1: Chemical structure of the constituent ions of $[BMP][BF_4]$.

Electrochemical Properties: The Key to Energy Applications

The electrochemical characteristics of [BMP][BF₄] are arguably its most significant feature, driving its use in applications like electrochemical double-layer capacitors (EDLCs) and batteries.[8][9] Key parameters include the electrochemical window, ionic conductivity, and viscosity.

Electrochemical Data Summary


Property	Value	Conditions / Notes	Source(s)
Electrochemical Window	> 5 V	Varies with electrode material and purity.	[10]
Ionic Conductivity	Moderate	Highly dependent on temperature and presence of co-solvents.	[2][8][11]
Viscosity	Relatively High	Decreases significantly with temperature or dilution with organic solvents.	[8][12]

Expertise & Causality: The wide electrochemical window is a direct consequence of the high stability of its constituent ions.[10] The pyrrolidinium cation is resistant to reduction, setting a very negative cathodic limit.[13] Similarly, the tetrafluoroborate anion is difficult to oxidize, resulting in a high anodic limit.[14] This broad potential range of stability (>5 V) is substantially larger than that of aqueous electrolytes, enabling the fabrication of high-voltage, high-energy-density devices.[10][15]

However, a major limitation of many ionic liquids, including [BMP][BF₄], is their relatively high viscosity, which impedes ion mobility and thus lowers ionic conductivity.[8] This is a critical trade-off in device engineering. To counteract this, [BMP][BF₄] is often mixed with low-viscosity organic solvents like acetonitrile (AN) or propylene carbonate (PC).[8] This strategy enhances ionic conductivity, although it can sometimes narrow the electrochemical window.[8]

Experimental Protocol: Determination of the Electrochemical Window

The following protocol describes a standard methodology for determining the electrochemical window using cyclic voltammetry (CV), a cornerstone technique in electrochemistry.

[Click to download full resolution via product page](#)

Figure 2: Workflow for determining the electrochemical window via CV.

Methodology:

- Materials and Equipment:
 - Potentiostat/Galvanostat (e.g., Autolab PGSTAT302, BioLogic VMP3).[16]
 - Three-electrode electrochemical cell.[16]
 - Working Electrode (WE): Glassy carbon macro-disk (provides a wide potential window and inert surface).[16]
 - Counter Electrode (CE): Platinum wire or foil (facilitates current flow without limiting the reaction).
 - Reference Electrode (RE): Ag/Ag⁺ or Ferrocene/Ferrocenium (Fc/Fc⁺) couple for non-aqueous systems.[16]
 - High-purity [BMP][BF₄]⁻, dried under vacuum to remove water, which can significantly narrow the electrochemical window.[8][16]
 - Inert atmosphere glovebox (e.g., Argon-filled) with low moisture levels (< 5 ppm).[16]
- Step-by-Step Procedure:
 - Electrode Preparation: Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm), followed by

rinsing with distilled water and drying.[16] This step is critical for removing any passivating layers and ensuring a reproducible surface.[14]

2. Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the polished WE, Pt counter electrode, and appropriate reference electrode. Add the dried [BMP][BF₄] electrolyte.
3. Cyclic Voltammetry Measurement: Connect the cell to the potentiostat. Apply a potential sweep using a slow scan rate (e.g., 1-10 mV/s) starting from the open-circuit potential towards the anodic and cathodic limits.[16] A slow scan rate is used to minimize capacitive currents and clearly resolve the faradaic currents corresponding to electrolyte decomposition.
4. Data Analysis: The potential at which a sharp, irreversible increase in current is observed defines the anodic (oxidation) and cathodic (reduction) limits of the electrolyte. The electrochemical window is the difference between these two potential limits.[17]

Thermal Stability

The ability of an ionic liquid to withstand high temperatures without decomposing is crucial for applications in thermally demanding environments, such as high-temperature synthesis or as heat-transfer fluids.[2][18] Pyrrolidinium-based ILs are generally known for their robust thermal stability compared to some imidazolium analogues.[19]

Expertise & Causality: The thermal stability of [BMP][BF₄] is primarily dictated by the strength of the bonds within its constituent ions and the nucleophilicity of the anion.[19] The C-N and C-C bonds in the butyl and methyl groups of the cation are strong, and the B-F bonds in the tetrafluoroborate anion are also highly stable. Decomposition often initiates via nucleophilic attack of the fluorine from the BF₄⁻ anion on the electrophilic carbon atoms of the cation's alkyl chains.[19] Water contamination can significantly decrease the thermal stability, as the BF₄⁻ anion is susceptible to hydrolysis at elevated temperatures.[19]

Experimental Protocol: Thermal Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to characterize the thermal stability and phase behavior of materials.[2][20]

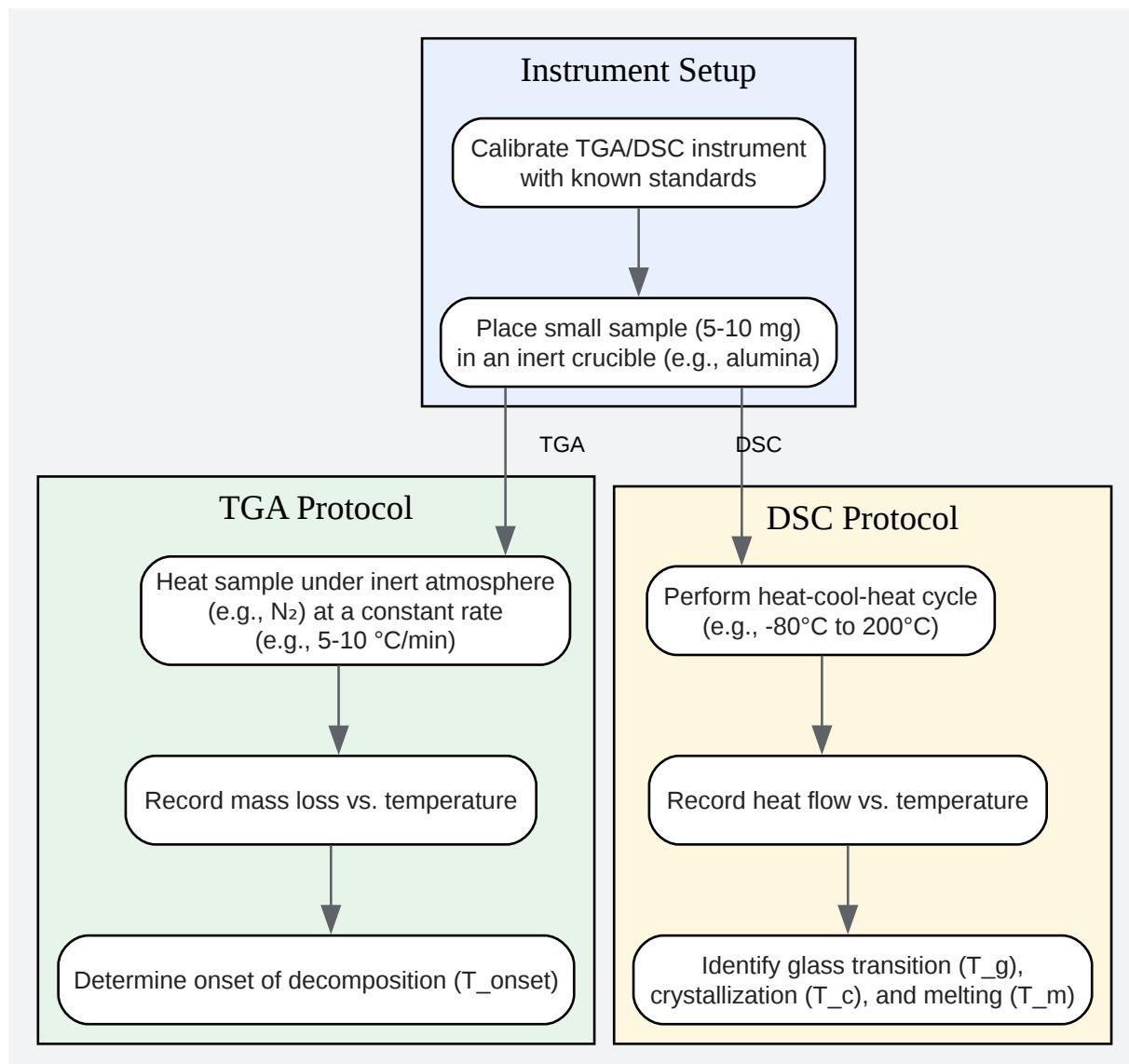

[Click to download full resolution via product page](#)

Figure 3: Workflow for Thermal Analysis using TGA and DSC.

Methodology:

- Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments (e.g., Perkin Elmer, Mettler Toledo).[18][20]
- Sample Preparation: Accurately weigh 5-10 mg of dried [BMP][BF₄] into an inert sample pan (e.g., alumina or platinum).
- TGA Procedure:

1. Place the sample in the TGA furnace.
2. Purge the furnace with an inert gas (e.g., nitrogen at 20 mL/min) to prevent oxidative degradation.[20]
3. Heat the sample at a constant rate, typically 5 or 10 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C).[20]
4. Record the sample weight as a function of temperature. The decomposition onset temperature (T_{onset}) is determined from the resulting curve, representing the upper limit of the IL's thermal stability.[18]

- DSC Procedure:
 1. Place the sample in the DSC furnace.
 2. Perform a heat-cool-heat cycle to erase the sample's thermal history and obtain clear transitions. A typical cycle might be: heat from 25 °C to 200 °C, cool to -80 °C, and then reheat to 200 °C, all at a rate of 10 °C/min.[2]
 3. Record the differential heat flow into the sample. The resulting thermogram will show the glass transition temperature (T_g), crystallization temperature (T_c) upon cooling, and the melting temperature (T_m) upon heating.[2]

Solubility and Safety

Solubility Profile

The solubility of an ionic liquid is critical for its application as a solvent or electrolyte component. $[\text{BMP}][\text{BF}_4]$ is miscible with polar aprotic solvents like acetonitrile and acetone.[21] Its miscibility with water is complex; while some tetrafluoroborate ILs are miscible with water, the longer butyl chain on the $[\text{BMP}]^+$ cation imparts some hydrophobic character, potentially leading to partial miscibility depending on the conditions.[12][22] It is generally immiscible with non-polar solvents like toluene and hexane and with diethyl ether.[21][23]

Safety and Handling

As a chemical substance, [BMP][BF₄] requires careful handling in a laboratory or industrial setting.

- **Hazards:** It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[\[3\]](#)[\[7\]](#)[\[24\]](#)
- **Personal Protective Equipment (PPE):** Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[\[4\]](#)[\[24\]](#) If dust formation is possible, a particle respirator (e.g., N95) should be used.[\[24\]](#)
- **Handling:** Handle in a well-ventilated area, such as a fume hood, to avoid inhaling dust or aerosols.[\[4\]](#) Avoid contact with skin and eyes.[\[4\]](#) Standard good laboratory practices, such as washing hands after handling, should be followed.[\[4\]](#)
- **Storage:** Store in a tightly closed container in a dry, well-ventilated place.[\[25\]](#) It is important to protect it from moisture to prevent slow decomposition of the tetrafluoroborate anion.[\[5\]](#)[\[6\]](#)[\[25\]](#)

Conclusion

1-Butyl-1-methylpyrrolidinium tetrafluoroborate stands as a versatile ionic liquid with a compelling profile of chemical properties. Its high thermal stability and exceptionally wide electrochemical window make it a prime candidate for high-performance energy storage applications. While its utility can be tempered by its solid state at room temperature and relatively high viscosity in the liquid phase, these challenges are readily addressed through moderate heating or formulation with low-viscosity co-solvents. By understanding the fundamental principles behind its behavior and employing rigorous, validated experimental protocols, researchers can effectively harness the unique advantages of [BMP][BF₄] to advance technologies in electrochemistry, chemical synthesis, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE CAS#: 345984-11-4 [amp.chemicalbook.com]
- 2. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | C9H20BF4N | CID 44717198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. roco.global [roco.global]
- 6. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
- 7. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate 98 , H2O 500ppm 345984-11-4 [sigmaaldrich.com]
- 8. ias.ac.in [ias.ac.in]
- 9. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate = 97.0 T 345984-11-4 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE [proceedings.aiche.org]
- 19. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajer.org [ajer.org]

- 21. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. iolitec.de [iolitec.de]
- 24. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate = 97.0 T 345984-11-4 [sigmaaldrich.com]
- 25. proionic.com [proionic.com]
- To cite this document: BenchChem. [Introduction: Situating [BMP][BF₄] in the Landscape of Ionic Liquids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521875#1-butyl-1-methylpyrrolidinium-tetrafluoroborate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com